molecular formula C143H244N50O42S4 B571285 Nesiritide Acetate CAS No. 114471-18-0

Nesiritide Acetate

Cat. No.: B571285
CAS No.: 114471-18-0
M. Wt: 3464.04
InChI Key: HPNRHPKXQZSDFX-OAQDCNSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Nesiritide Acetate has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Nesiritide Acetate facilitates cardiovascular homeostasis by negatively regulating the renin-angiotensin-aldosterone system. It interacts with the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP). This interaction promotes vasodilation, natriuresis, and diuresis . The enzymes and proteins involved in these interactions include guanylate cyclase and cGMP-dependent protein kinases, which mediate the downstream effects of cGMP.

Cellular Effects

This compound influences various cellular processes, particularly in cardiovascular cells. It promotes vasodilation by relaxing vascular smooth muscle cells and enhances natriuresis and diuresis by acting on renal cells. Additionally, this compound impacts cell signaling pathways by increasing cGMP levels, which in turn affects gene expression and cellular metabolism . These effects contribute to the reduction of cardiac preload and afterload, improving heart function in patients with heart failure.

Molecular Mechanism

At the molecular level, this compound binds to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells. This binding increases intracellular cGMP levels, leading to smooth muscle cell relaxation and vasodilation. The elevated cGMP also inhibits the renin-angiotensin-aldosterone system, reducing fluid retention and promoting natriuresis and diuresis . These molecular interactions are crucial for the therapeutic effects of this compound in heart failure management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to change over time. The compound has a short elimination half-life of approximately 18 to 20 minutes, with its hemodynamic effects dissipating within 2 to 4 hours after stopping the infusion . Long-term studies have shown that this compound maintains its efficacy in reducing pulmonary capillary wedge pressure and systemic vascular resistance, leading to sustained clinical improvement in heart failure patients .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses result in more pronounced reductions in pulmonary capillary wedge pressure and systemic arterial pressure. Excessive dosages can lead to adverse effects such as hypotension and renal dysfunction . It is crucial to optimize the dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

This compound is metabolized primarily through proteolytic cleavage by endopeptidases, such as neutral endopeptidase, present on the vascular lumenal surface . This metabolic pathway ensures the rapid clearance of the peptide from the circulation, contributing to its short half-life. The interaction with endopeptidases is essential for regulating the duration of this compound’s effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the particulate guanylate cyclase receptor. This receptor-mediated transport ensures the localized effects of the peptide on vascular smooth muscle and endothelial cells . The distribution of this compound is primarily confined to the cardiovascular system, where it exerts its therapeutic actions.

Subcellular Localization

The subcellular localization of this compound is primarily at the cell surface, where it binds to the particulate guanylate cyclase receptor. This localization is crucial for its activity, as the receptor-mediated increase in cGMP levels occurs at the cell membrane . Post-translational modifications, such as glycosylation, may also play a role in directing this compound to specific cellular compartments.

Preparation Methods

Nesiritide Acetate is synthesized using recombinant DNA technology. The process involves the preparation of five peptide fragments, which are sequentially coupled to obtain linear Nesiritide. This linear form is then oxidized to form the final product . Industrial production methods typically involve expression in an E. coli system, followed by purification through affinity chromatography and ion exchange chromatography to achieve high purity .

Chemical Reactions Analysis

Nesiritide Acetate primarily undergoes reactions related to its peptide nature. These include:

    Oxidation: The formation of disulfide bonds during the final stages of synthesis.

    Reduction: Breaking of disulfide bonds under reducing conditions.

    Substitution: Potential modifications at specific amino acid residues to alter its activity or stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed are the oxidized and reduced forms of Nesiritide .

Comparison with Similar Compounds

Nesiritide Acetate is unique compared to other natriuretic peptides due to its recombinant nature and specific use in acute heart failure. Similar compounds include:

This compound stands out due to its specific application in acute heart failure and its recombinant production method.

Properties

IUPAC Name

acetic acid;(3S)-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(4R,7S,13S,16R)-16-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULFJFRGUHITK-INJFIXSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H248N50O44S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3524.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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